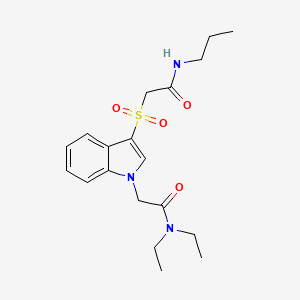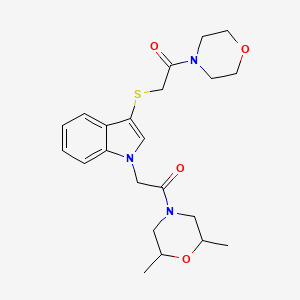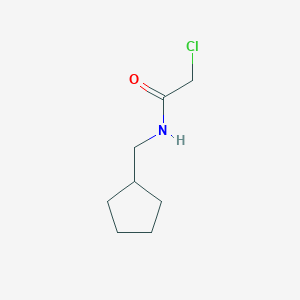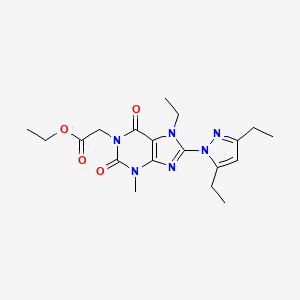![molecular formula C8H12N2NiS4 B2677825 Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel CAS No. 121632-24-4](/img/structure/B2677825.png)
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel, also known as NiL2, is a coordination complex that has been extensively studied in the field of bioinorganic chemistry. This complex has been found to exhibit a range of interesting properties, including its ability to act as a catalyst for various reactions and its potential use in medical research.
Mechanism of Action
The mechanism of action of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is not fully understood, but it is thought to involve the interaction of the nickel ion with various biological molecules. This interaction may result in changes to the structure and function of these molecules, which could have a range of effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel can have a range of biochemical and physiological effects, including its ability to act as a catalyst for various reactions, its potential use in medical research, and its ability to interact with biological molecules. These effects could have a range of potential applications in the field of bioinorganic chemistry.
Advantages and Limitations for Lab Experiments
One of the main advantages of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is its ability to act as a catalyst for various reactions, which could have a range of potential applications in the field of bioinorganic chemistry. However, there are also some limitations to the use of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are a number of potential future directions for research on Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel, including its potential use in medical applications, its ability to act as a catalyst for various reactions, and its interactions with biological molecules. Further research in these areas could lead to the development of new treatments and technologies in the field of bioinorganic chemistry.
Synthesis Methods
The synthesis of Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel can be achieved through a number of methods, including the reaction of nickel chloride with the ligand propylene thiourea in the presence of a base such as sodium hydroxide. The resulting complex can then be purified through recrystallization techniques to yield a highly pure product.
Scientific Research Applications
Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel has been the subject of extensive research in the field of bioinorganic chemistry, with a particular focus on its potential use in medical applications. Studies have shown that Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel exhibits a range of interesting properties, including its ability to act as a catalyst for various reactions and its potential use in medical research.
properties
IUPAC Name |
nickel(2+);N-prop-2-enylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7NS2.Ni/c2*1-2-3-5-4(6)7;/h2*2H,1,3H2,(H2,5,6,7);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFRIBLISECSV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)[S-].C=CCNC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-nitrobenzene](/img/structure/B2677743.png)




![(1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2677753.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride](/img/structure/B2677754.png)
![5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B2677756.png)



![N-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2677761.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2677765.png)